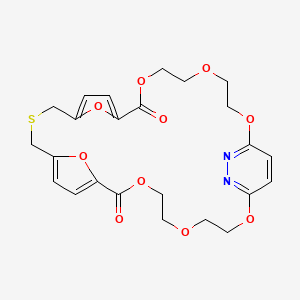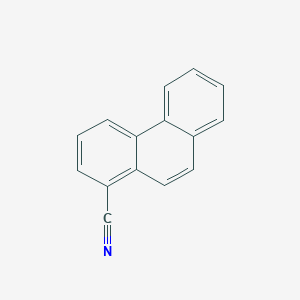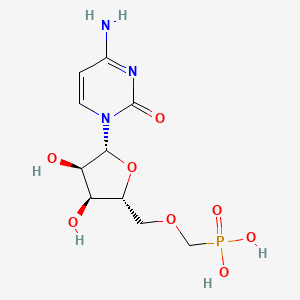
5'-O-(Phosphonomethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(Phosphonomethyl)cytidine: is a modified nucleoside derivative of cytidine, where a phosphonomethyl group is attached to the 5’ position of the ribose sugar.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)cytidine typically involves the reaction of cytidine with a phosphonomethylating agent. One common method includes the use of diethyl p-toluenesulfonyloxymethanephosphonate in dimethylformamide, followed by hydrogenolytic removal of protecting groups . Another approach involves the use of a carboxylethoxy linker for PEG-supported synthesis, which simplifies purification and avoids by-product formation .
Industrial Production Methods: While specific industrial production methods for 5’-O-(Phosphonomethyl)cytidine are not extensively documented, the general principles of large-scale nucleotide synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable protecting group strategies, and employing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-O-(Phosphonomethyl)cytidine can undergo various chemical reactions, including:
Substitution Reactions: The phosphonomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cytidine and phosphonomethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as bromotrimethylsilane can be used to introduce the phosphonomethyl group.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are typically the substituted nucleoside derivatives.
Hydrolysis: The primary products are cytidine and phosphonomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5’-O-(Phosphonomethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5’-O-(Phosphonomethyl)cytidine involves its interaction with specific enzymes in nucleotide metabolism. It acts as an inhibitor of CD73, an enzyme that converts adenosine monophosphate to adenosine . By inhibiting CD73, the compound can modulate purinergic signaling pathways, which are involved in various physiological processes, including immune response and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Cytidine: A nucleoside molecule that forms part of RNA.
Deoxycytidine: A derivative of cytidine used in DNA synthesis.
5-Fluorouridine: A modified nucleoside with anticancer properties.
Uniqueness: 5’-O-(Phosphonomethyl)cytidine is unique due to its phosphonomethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit specific enzymes, making it a valuable tool in medicinal chemistry and therapeutic applications .
Eigenschaften
CAS-Nummer |
77032-39-4 |
|---|---|
Molekularformel |
C10H16N3O8P |
Molekulargewicht |
337.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N3O8P/c11-6-1-2-13(10(16)12-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H2,11,12,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
HBXMYMZRKNTEAN-ZOQUXTDFSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


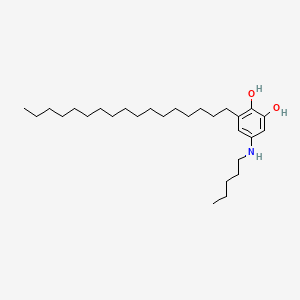
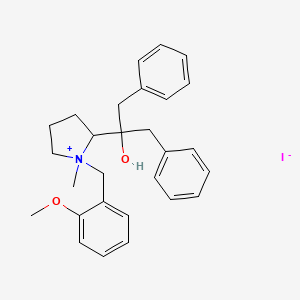
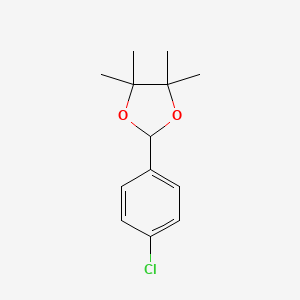
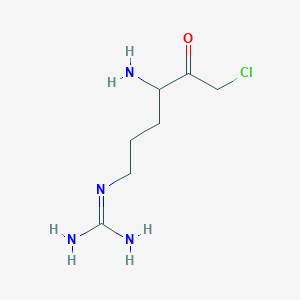


![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)

